molecular formula C27H31N3O7S B2928193 Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate CAS No. 688060-82-4

Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate

Cat. No. B2928193
CAS RN: 688060-82-4
M. Wt: 541.62
InChI Key: NVVBYJMBVBYIBQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a quinazoline ring, which is a type of heterocyclic compound. Quinazolines are found in many pharmaceuticals and have a wide range of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the quinazoline ring could be formed through a cyclization reaction . The methoxyphenyl group might be introduced through a nucleophilic aromatic substitution reaction.

Scientific Research Applications

Synthesis and Derivative Formation

The synthesis of related quinazoline derivatives involves intricate chemical reactions showcasing the versatility of these compounds. For example, Pokhodylo and Obushak (2019) demonstrated a convenient synthesis route for triazoloquinoline derivatives, highlighting the potential for creating a diverse array of chemical structures with varying biological and chemical properties (Pokhodylo, N., & Obushak, M., 2019). Similarly, the work by Mohamed, H. M. (2021), on Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, underscores the chemical flexibility and the potential for creating compounds with specific targeted activities (Mohamed, H. M., 2021).

Biological Activities

Research into the biological activities of these compounds reveals their potential in medicinal chemistry. Markosyan et al. (2015) synthesized spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one derivatives and evaluated their anti-monoamine oxidase and antitumor activities, indicating the therapeutic potential of such compounds (Markosyan, A., et al., 2015). This highlights the importance of these compounds in developing new drugs with specific pharmacological targets.

Theoretical and Computational Studies

Theoretical and computational studies, such as those by Zarrouk et al. (2014), involving quinoxalines as corrosion inhibitors, offer insight into the molecular structure and efficiency relationships. Such studies provide a foundation for the development of novel materials and compounds with tailored properties for industrial applications (Zarrouk, A., et al., 2014).

properties

IUPAC Name

ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O7S/c1-3-35-25(32)16-38-27-29-21-14-23-22(36-17-37-23)13-20(21)26(33)30(27)12-6-4-5-7-24(31)28-15-18-8-10-19(34-2)11-9-18/h8-11,13-14H,3-7,12,15-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVBYJMBVBYIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC=C(C=C4)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate

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